(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a benzo[d]thiazole derivative characterized by a methylsulfonyl group at position 6, an allyl substituent at position 3, and a pentanamide moiety.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-6-7-15(19)17-16-18(10-5-2)13-9-8-12(23(3,20)21)11-14(13)22-16/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQSPWYEXAAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves multi-step organic reactions. The starting materials often include 3-allylbenzo[d]thiazole and methylsulfonyl chloride. The synthesis process may involve:
Alkylation: Introduction of the allyl group to the benzo[d]thiazole ring.
Sulfonation: Addition of the methylsulfonyl group.
Amidation: Formation of the pentanamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The allyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The benzo[d]thiazole core distinguishes this compound from triazole or oxadiazole derivatives (e.g., compounds in –2). For example, ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) features a triazole ring fused to a phenylacetyl group, while the target compound’s benzo[d]thiazole system offers greater aromatic stabilization and distinct electronic effects due to the sulfur atom.
Functional Group Influence
- Methylsulfonyl Group : The electron-withdrawing methylsulfonyl group at position 6 enhances electrophilicity, contrasting with electron-donating groups like NH₂ or aryl substituents in triazole derivatives (e.g., compound 2 in ).
- Allyl vs. Phenylacetyl Substituents : The allyl group at position 3 provides conformational flexibility, unlike the rigid phenylacetyl group in compound 3 (). This may affect binding interactions in biological systems.
- Pentanamide Side Chain : The pentanamide moiety introduces hydrophobic character, differing from semicarbazide or oxadiazole-linked aryl groups in .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Triazole derivatives (–2) are more commonly linked to antifungal and anti-inflammatory activity.
- Thermodynamic Stability : The Z-configuration of the imine bond may confer greater stability compared to E-isomers, as seen in analogous Schiff bases.
- Limitations : Direct comparative pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate its efficacy against triazole-based analogs.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Allyl group : Contributes to the compound's reactivity.
- Methylsulfonyl substituent : Enhances solubility and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S3 |
| Molecular Weight | 418.6 g/mol |
| CAS Number | 896027-00-2 |
Biological Activity Overview
Research indicates that compounds with benzothiazole structures exhibit significant biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Activity : Inhibits proliferation in cancer cell lines.
- Anti-inflammatory Effects : Reduces levels of inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of AKT and ERK Pathways : Similar to other benzothiazole derivatives, it may inhibit these signaling pathways, which are crucial for cell survival and proliferation in cancer cells .
- Cytokine Modulation : The compound could potentially lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory properties .
Study 1: Anticancer Activity
A study evaluated the effects of various benzothiazole derivatives on cancer cell lines. The compound exhibited significant inhibition of proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. Notably, at concentrations of 1, 2, and 4 µM, it demonstrated apoptosis-promoting effects and induced cell cycle arrest .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives. While specific data on this compound was not detailed, related compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area .
Comparative Analysis with Related Compounds
To highlight the unique aspects of this compound, a comparison with other benzothiazole derivatives is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (Z)-N-(3-allyl...) | Benzo[d]thiazole rings | Antimicrobial, anticancer | Methylsulfonyl group enhances solubility |
| Benzothiazole | Single thiazole ring | Antimicrobial | Simpler structure |
| Thiazolidinediones | Thiazole ring + carbon chain | Antidiabetic | Focus on metabolic diseases |
Q & A
Q. Optimization factors :
- Temperature : Critical for regioselectivity (e.g., 0–5°C for sulfonylation to avoid side reactions) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
- Purification : HPLC (C18 columns) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Structural isomerism : The (Z)-isomer’s configuration impacts target binding; validate stereochemistry via NOESY NMR or X-ray crystallography .
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for enzyme inhibition) and use positive controls (e.g., cisplatin for cytotoxicity) .
- Solubility effects : Use DMSO stock solutions (<0.1% v/v) to avoid artifacts in cell-based assays .
Q. Methodological approach :
- Dose-response curves : Perform triplicate experiments across 5–10 concentrations to calculate EC₅₀/IC₅₀ values .
- Computational modeling : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding modes .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR :
- ¹H/¹³C NMR : Confirm allyl group (δ 5.1–5.8 ppm for vinyl protons) and methylsulfonyl resonance (δ 3.2 ppm for -SO₂CH₃) .
- HSQC/HMBC : Assign quaternary carbons and verify amide connectivity .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~435.2) .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) .
Advanced: How does the methylsulfonyl group influence the compound’s reactivity and bioactivity?
- Electronic effects : The -SO₂CH₃ group is electron-withdrawing, polarizing the thiazole ring and enhancing electrophilicity at C-2, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
- Hydrogen bonding : Sulfonyl oxygen atoms act as H-bond acceptors, critical for binding to kinase active sites (e.g., ATP-binding pockets) .
- Metabolic stability : Methylsulfonyl groups resist oxidative metabolism compared to thioethers, improving pharmacokinetic profiles .
Q. Experimental validation :
- SAR studies : Synthesize analogs with -SO₂CF₃ or -SO₂NH₂ to compare potency .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., ΔG values) .
Basic: What are the recommended storage and handling protocols for this compound?
- Storage : -20°C in airtight, light-resistant containers under argon to prevent hydrolysis/oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., amide coupling) .
- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can researchers design derivatives to improve target selectivity?
- Scaffold modifications :
- Replace pentanamide with heterocyclic amides (e.g., pyridine-3-carboxamide) to enhance π-π stacking .
- Introduce fluorine at the 4-position of the benzothiazole to improve membrane permeability .
- Pharmacophore mapping : Use QSAR models to prioritize substituents with optimal LogP (2–4) and topological polar surface area (<90 Ų) .
Q. Synthetic workflow :
Parallel synthesis of 10–20 analogs via combinatorial chemistry .
Screen against a panel of 5–10 related targets (e.g., kinases, GPCRs) to assess selectivity .
Basic: What are the common impurities in synthesized batches, and how are they controlled?
- Byproducts :
- Des-methylsulfonyl analog (due to incomplete sulfonylation) .
- (E)-isomer (from thermal isomerization during amide coupling) .
- Control strategies :
- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
- Crystallization : Recrystallize from ethanol/water (7:3) to remove polar impurities .
Advanced: What computational tools are suitable for predicting this compound’s ADMET properties?
- Software :
- Schrödinger QikProp : Predict LogS (-4.5 to -3.5), Caco-2 permeability (>50 nm/s), and CYP450 inhibition .
- SwissADME : Estimate bioavailability scores (>0.55) and PAINS alerts .
- Validation : Compare predictions with experimental Caco-2 assays and microsomal stability tests .
Basic: How is the compound’s stability under physiological conditions assessed?
- Buffer stability : Incubate in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours; analyze degradation by LC-MS .
- Light sensitivity : Expose to UV (254 nm) for 6 hours; monitor photodegradation products .
Advanced: What strategies mitigate off-target effects in in vivo studies?
- CRISPR-Cas9 knockdown : Validate target specificity in KO cell lines .
- Dosing regimens : Use intermittent dosing (e.g., 3×/week) to reduce cumulative toxicity .
- Toxicogenomics : Perform RNA-seq on treated tissues to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
